molecular formula C21H17N3O3 B3998341 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE

2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE

Cat. No.: B3998341
M. Wt: 359.4 g/mol
InChI Key: HEEDWBXDZOFFBI-UHFFFAOYSA-N
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Description

2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE is a complex organic compound that features both imidazolidinone and naphthyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting phenylglycine with phosgene under controlled conditions to form 2,5-dioxo-3-phenyl-1-imidazolidinyl chloride.

    Naphthyl Acetamide Formation: Separately, 1-naphthylamine is reacted with acetic anhydride to form N-(1-naphthyl)acetamide.

    Coupling Reaction: The final step involves coupling the imidazolidinone derivative with the naphthyl acetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.

    Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for understanding biological pathways.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds with active site residues, while the naphthyl group can engage in π-π interactions with aromatic residues. This dual interaction can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)PROPANENITRILE
  • (3-Ethyl-2,4-dioxo-5,5-diphenyl-1-imidazolidinyl)acetyl chloride
  • 3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid

Uniqueness

2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE is unique due to the presence of both the imidazolidinone and naphthyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-19(22-18-12-6-8-15-7-4-5-11-17(15)18)13-24-20(26)14-23(21(24)27)16-9-2-1-3-10-16/h1-12H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEDWBXDZOFFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=CC=C2)CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE
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2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE
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2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE
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2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE
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2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE
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2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(1-NAPHTHYL)ACETAMIDE

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